4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide
Overview
Description
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide is a synthetic organic molecule. With a complex structure incorporating benzofuran, methyl, nitro, and benzamide functional groups, it offers potential utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide generally involves multi-step reactions, beginning with the formation of the benzofuran derivative. This is often achieved through a cyclization reaction of an ortho-hydroxybenzyl alcohol. The incorporation of the methyl groups usually occurs via an alkylation reaction.
The benzamide moiety is then synthesized separately, often involving the nitration of a substituted benzene ring to form the nitro compound, followed by reduction and subsequent acylation to introduce the benzamide group.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, utilizing continuous flow processes and automated reactors to ensure consistent quality and yield. Reaction conditions are carefully controlled to maximize efficiency and minimize impurities, often involving specialized catalysts and solvents to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide can undergo several types of reactions:
Oxidation: : The compound might be susceptible to oxidation, especially at the benzofuran and aromatic rings, forming corresponding quinones or other oxidized derivatives.
Reduction: : Reduction reactions could target the nitro group, converting it into an amino group under suitable conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: : Various substituents on the aromatic rings can undergo electrophilic or nucleophilic substitution, depending on the reactants and conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or oxygen with a suitable catalyst.
Reduction: : Hydrogen gas with palladium on carbon, or chemical reducers like sodium borohydride.
Substitution: : Halogens (for halogenation reactions), nucleophiles like amines or alcohols, and electrophiles like sulfonyl chlorides.
Major Products Formed
The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique functional groups make it suitable for various synthetic transformations, enabling the creation of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential activity in biological systems, such as interactions with enzymes or receptors, which could lead to the development of new pharmaceuticals or biochemical tools.
Medicine
In medicine, the compound's structural features might be explored for therapeutic potentials, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to modulate biological targets could pave the way for new drug candidates.
Industry
In industry, it could find applications in materials science, perhaps as a precursor for polymers or other advanced materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding interactions or chemical modifications. The benzofuran and nitro groups might contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparing 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-5-nitrophenyl)benzamide to similar compounds, it stands out due to its unique combination of functional groups which might confer distinct chemical reactivity and biological activity.
Similar Compounds
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-nitrophenyl)benzamide: : Lacks the methyl substitution, potentially altering its reactivity and biological interactions.
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-nitrophenyl)benzamide: : Variation in the nitro group's position could affect the molecule's overall electronic properties and biological activity.
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-methyl-5-nitrophenyl)benzamide: : Different substitution patterns may influence solubility, stability, and interactions with biological targets.
This brief dive into this compound should illustrate its diverse potential, both in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methyl-5-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-16-7-12-20(27(29)30)13-21(16)26-24(28)18-10-8-17(9-11-18)15-31-22-6-4-5-19-14-25(2,3)32-23(19)22/h4-13H,14-15H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHXPERLSAWDAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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